molecular formula C24H19FN4O2 B2802270 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide CAS No. 1251574-16-9

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2802270
CAS No.: 1251574-16-9
M. Wt: 414.44
InChI Key: RZQROGWAOKCWLW-UHFFFAOYSA-N
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Description

1-(4-Benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251574-16-9) is a high-purity synthetic organic compound with a molecular formula of C24H19FN4O2 and a molecular weight of 414.4 g/mol . This chemical features a core imidazole-4-carboxamide structure, a scaffold recognized in scientific research for its bioactive properties. Studies on related imidazole-4-carboxamide compounds have shown they can inhibit the expression of key proteins involved in cancer progression and immune response, such as Axl, PD-L1, and PD-L2 . This mechanism suggests potential research applications in oncology, particularly in investigating combination therapies to overcome drug resistance, such as to cisplatin, and in modulating the tumor microenvironment to enhance anti-tumor immunity . The presence of both benzamido and fluorophenyl substituents on the imidazole ring may influence the compound's bioavailability and target binding affinity, making it a valuable candidate for in vitro and in vivo pharmacological and biochemical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2/c25-19-7-4-8-21(13-19)28-24(31)22-15-29(16-26-22)14-17-9-11-20(12-10-17)27-23(30)18-5-2-1-3-6-18/h1-13,15-16H,14H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQROGWAOKCWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Benzamide Intermediate: : The synthesis begins with the preparation of the benzamide intermediate. This is achieved by reacting 4-aminobenzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the benzamide derivative.

  • Introduction of the Fluorophenyl Group: : The next step involves the introduction of the fluorophenyl group. This is typically done through a nucleophilic aromatic substitution reaction. The benzamide intermediate is reacted with 3-fluorobenzyl bromide in the presence of a strong base like potassium carbonate. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Cyclization to Form the Imidazole Ring: : The final step involves the cyclization of the intermediate to form the imidazole ring. This is achieved by reacting the intermediate with an appropriate imidazole precursor, such as glyoxal or formamide, under acidic or basic conditions. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl and imidazole moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can be performed on the carbonyl group of the benzamide moiety. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

  • Organic Synthesis: : The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

  • Material Science: : The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the benzamide and fluorophenyl groups can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of protein function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Core Structure 1-Position Substituent N-Position Substituent Key Functional Groups
Target Compound Imidazole-4-carboxamide 4-Benzamidobenzyl 3-Fluorophenyl Amide, Fluorine, Aromatic rings
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole-5-carboxamide Propyl 4-Methoxyphenyl Methoxy groups, Propyl chain
X77 (N-(4-tert-butylphenyl)-N-[(1R)-...ethyl]-1H-imidazole-4-carboxamide) Imidazole-4-carboxamide 4-tert-Butylphenyl Pyridinyl-ethyl tert-Butyl, Pyridine, Cyclohexylamide
5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC) Imidazole-4-carboxamide Dimethyltriazeno N/A Triazeno group
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide Benzimidazole 4-Chlorobenzyl Furan-carboxamide Chlorine, Furan
1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide Imidazole-4-carboxamide 4-Aminobenzyl 4-Fluoro-2-methylphenyl Amino, Fluorine, Methyl

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The target compound’s 3-fluorophenyl group enhances stability compared to chlorine in or methoxy in . Fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism . Bulkiness: The tert-butyl group in X77 may hinder target binding compared to the target compound’s planar benzamidobenzyl group. Hydrogen Bonding: The amide in the benzamidobenzyl substituent (target) offers additional hydrogen-bonding sites versus the furan in or triazeno in DIC .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacological Comparison

Compound Name Half-Life (Human) Excretion (6 Hours) Key Findings
Target Compound N/A N/A Inferred enhanced stability due to fluorine
DIC 35 min (IV) 43% (IV) Rapid clearance; antitumor activity
X77 N/A N/A Used in molecular docking for protease inhibition
1-(4-Aminobenzyl)-...-carboxamide N/A N/A Higher polarity due to amino group

Key Observations:

  • Metabolic Stability : The target compound’s fluorine likely prolongs half-life compared to DIC’s 35-minute clearance .

Research Findings and Implications

  • Drug Design: The benzamidobenzyl group in the target compound offers a balance between aromatic interaction and hydrogen bonding, distinguishing it from chlorobenzyl or aminobenzyl analogs.

Biological Activity

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound belonging to the class of imidazole derivatives. Its structure features a benzamide moiety and an imidazole ring, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide can be represented as follows:

C25H22N4O2\text{C}_{25}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This compound is characterized by the presence of a fluorophenyl group, which may enhance its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of certain enzymes involved in cell proliferation, potentially leading to anticancer effects. The compound may also exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Biological Activity Overview

Research has indicated several key areas where 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide demonstrates biological activity:

  • Anticancer Activity : The compound has been investigated for its potential as a PARP-1 inhibitor, which is crucial in cancer therapy. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is needed to confirm these effects.

Case Studies and Experimental Data

  • PARP-1 Inhibition : A study evaluated a series of imidazole derivatives for their PARP-1 inhibitory activity. The results indicated that certain derivatives exhibited significant inhibition comparable to established PARP inhibitors like Olaparib (IC50 = 2.77 nM) . This suggests that 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide could be a promising candidate for further development.
  • Cell Proliferation Assays : In studies involving the MDA-MB-436 breast cancer cell line, compounds similar to this imidazole derivative showed IC50 values indicating effective inhibition of cell growth . This reinforces the potential utility of such compounds in oncology.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation (IC50 values)
AntimicrobialPreliminary indications of efficacy

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield and purity of 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide?

  • Methodology : Key steps include controlling reaction temperature (e.g., 60–80°C for amide coupling), selecting polar aprotic solvents (e.g., DMF or DMSO), and monitoring progress via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography and structural validation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) ensures purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use 1^1H NMR to verify aromatic proton environments (δ 7.2–8.5 ppm for benzamide/fluorophenyl groups) and 13^13C NMR to confirm carbonyl carbons (C=O at ~165–170 ppm). HRMS provides exact mass validation (e.g., calculated vs. observed m/z). IR spectroscopy can identify imidazole N-H stretches (~3400 cm1^{-1}) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies using HPLC to monitor decomposition products. For example, incubate at pH 2–12 (buffered solutions) and 40–60°C for 24–72 hours. Stability is indicated by ≥90% remaining intact via peak area analysis .

Advanced Research Questions

Q. What strategies are recommended to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodology : Perform kinase inhibition assays (e.g., ATP-competitive binding assays) with recombinant enzymes (e.g., EGFR or MAPK). Use molecular docking (e.g., AutoDock Vina) to predict binding poses, followed by site-directed mutagenesis to validate key residues. Cellular assays (e.g., Western blotting for phosphorylated targets) confirm functional inhibition .

Q. How can researchers resolve discrepancies in biological activity data across studies with structural analogs?

  • Methodology : Compare substituent effects systematically. For example, replace the 3-fluorophenyl group with 4-chlorophenyl () and evaluate IC50_{50} shifts in dose-response assays. Molecular dynamics simulations (e.g., GROMACS) can model steric/electronic impacts on target binding .

Q. What functional groups should be prioritized for structure-activity relationship (SAR) studies?

  • Methodology : Focus on the benzamide moiety (hydrogen bonding with catalytic lysine) and imidazole ring (π-π stacking with hydrophobic pockets). Introduce substituents at the 4-benzyl position (e.g., methoxy, chloro) to modulate solubility and potency. SAR tables comparing logP vs. IC50_{50} are critical .

Q. How to ensure selectivity for target enzymes over off-target kinases?

  • Methodology : Screen against a kinase panel (e.g., Eurofins KinaseProfiler). Use competitive binding assays with ATP analogs (e.g., ADP-Glo™). Structural analysis (e.g., co-crystallography) identifies selectivity-determining residues. For example, bulky substituents may avoid off-target ATP-binding pockets .

Q. What advanced techniques validate 3D conformation and intermolecular interactions?

  • Methodology : X-ray crystallography (if crystals are obtainable) or cryo-EM for target-bound complexes. Nuclear Overhauser effect (NOE) NMR restraints refine solution-state conformations. Density functional theory (DFT) predicts electrostatic potential surfaces for interaction mapping .

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